molecular formula C7H12N2O B12871070 4-(Isopropylamino)-5-methylisoxazole

4-(Isopropylamino)-5-methylisoxazole

Cat. No.: B12871070
M. Wt: 140.18 g/mol
InChI Key: SRTACPRMYNTZHO-UHFFFAOYSA-N
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Description

4-(Isopropylamino)-5-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and an isopropylamino group at position 3.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

5-methyl-N-propan-2-yl-1,2-oxazol-4-amine

InChI

InChI=1S/C7H12N2O/c1-5(2)9-7-4-8-10-6(7)3/h4-5,9H,1-3H3

InChI Key

SRTACPRMYNTZHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazoles, including n-isopropyl-5-methylisoxazol-4-amine, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) with nitrile oxide (acting as the dipole) . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of isoxazoles often involves the use of base-catalyzed condensation reactions. For example, the preparation of 3,5-disubstituted isoxazoles can be achieved through the condensation of nitroacetic esters with dipolarophiles in the presence of water . This method is preferred due to its efficiency and the use of environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-5-methylisoxazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of n-isopropyl-5-methylisoxazol-4-amine may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

4-(Isopropylamino)-5-methylisoxazole has been studied for its pharmacological potential, particularly in the development of anti-inflammatory and analgesic agents.

  • Anti-inflammatory Properties : The compound is related to the synthesis of 5-methylisoxazole derivatives, which have been shown to exhibit anti-inflammatory effects. For instance, Leflunomide, a derivative of 5-methylisoxazole-4-carboxylic acid, is used clinically for treating rheumatoid arthritis due to its ability to inhibit lymphocyte proliferation and reduce inflammation .
  • Analgesic Effects : Research indicates that isoxazole compounds can modulate pain pathways, suggesting potential use in pain management therapies. The structural modifications in compounds like 4-(Isopropylamino)-5-methylisoxazole may enhance their analgesic properties .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(Isopropylamino)-5-methylisoxazole and its derivatives involves various chemical processes that emphasize the importance of structural modifications for enhancing biological activity.

  • Synthesis Techniques : Recent studies have explored different synthetic routes for producing isoxazole derivatives. For example, reactions involving hydroxylamine and various carbonyl compounds have been utilized to create functionalized isoxazoles with improved potency against specific biological targets .
  • Structure-Activity Relationship Studies : Investigations into the SAR of isoxazole compounds have revealed that modifications at specific positions can significantly alter their biological activity. For instance, altering substituents on the isoxazole ring has been shown to affect the inhibitory activity on protein-protein interactions critical for cardiac function .

Case Studies and Research Findings

Several case studies highlight the applications of 4-(Isopropylamino)-5-methylisoxazole in experimental settings.

  • Cardiac Function Studies : A study focused on small molecule inhibitors targeting GATA4 and NKX2-5 transcriptional synergy found that certain isoxazole derivatives could ameliorate hypertrophic signaling in cardiomyocytes. This suggests that compounds like 4-(Isopropylamino)-5-methylisoxazole may play a role in cardiac therapeutics .
  • Anticancer Activity : Isoxazoles are recognized for their anticancer properties. Research has shown that modifying the isoxazole structure can lead to enhanced cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .

Comparative Data Table

The following table summarizes key findings related to the pharmacological applications and synthetic routes of 4-(Isopropylamino)-5-methylisoxazole:

Application AreaKey FindingsReferences
Anti-inflammatoryExhibits properties similar to Leflunomide; reduces inflammation
AnalgesicPotential modulation of pain pathways
SynthesisVarious synthetic routes yielding functionalized derivatives
Structure-Activity RelationshipModifications at specific positions enhance biological activity
Cardiac FunctionInhibitors improve cardiac function in hypertrophic models
AnticancerEnhanced cytotoxicity against cancer cell lines with structural modifications

Mechanism of Action

The mechanism of action of n-isopropyl-5-methylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Isoxazole Ring

The position and nature of substituents on the isoxazole ring significantly affect physicochemical properties and applications. Below is a comparative analysis:

Compound Substituents Molecular Weight Melting Point Key Applications References
4-(Isopropylamino)-5-methylisoxazole 4-isopropylamino, 5-methyl ~152.2 g/mol* Not reported Pharmaceutical intermediate
3-Amino-5-methylisoxazole 3-amino, 5-methyl 98.10 g/mol Not reported Precursor for fused heterocycles
4-(Chloromethyl)-5-methylisoxazole 4-chloromethyl, 5-methyl 131.56 g/mol Not reported Organic synthesis intermediate
(S)-MOM-ACPA (7b) 4-(2S-amino-2-carboxyethyl), 5-methoxymethyl ~243.2 g/mol† 166–168°C System xc− transporter inhibition
4-(4-Chlorophenyl)-5-methylisoxazole 4-(4-chlorophenyl), 5-methyl 207.65 g/mol Not reported Anticancer agent development

*Calculated based on formula C₇H₁₂N₂O.
†From NMR and MS data in .

Key Observations:

  • Steric and Electronic Effects: The isopropylamino group in 4-(Isopropylamino)-5-methylisoxazole provides greater steric hindrance compared to smaller substituents like amino or chloromethyl. This may reduce electrophilicity at position 4 but enhance binding selectivity in biological targets .
  • Biological Activity: Vicinal diaryl-substituted analogs (e.g., 4-(4-chlorophenyl)-5-methylisoxazole) exhibit in vitro growth inhibitory properties, suggesting that bulky aryl groups enhance interaction with cellular targets . In contrast, amino-substituted derivatives (e.g., 3-Amino-5-methylisoxazole) are primarily used as synthetic intermediates for benzimidazole derivatives .
  • Synthetic Utility: The chloromethyl group in 4-(Chloromethyl)-5-methylisoxazole enables nucleophilic substitution reactions, making it versatile for functionalization, whereas the isopropylamino group may limit reactivity due to its bulk .

Structural and Conformational Analysis

  • Methyl Internal Rotation: Studies on 5-methylisoxazole derivatives () reveal that methyl group rotation barriers are influenced by adjacent heteroatoms. For 4-(Isopropylamino)-5-methylisoxazole, the isopropylamino group may further restrict rotation, stabilizing specific conformers critical for receptor binding .
  • Crystal Packing: Derivatives like (S)-MOM-ACPA form hydrogen-bonded networks (via carboxylic acid groups), whereas non-polar substituents (e.g., chlorophenyl) enhance hydrophobic interactions .

Biological Activity

4-(Isopropylamino)-5-methylisoxazole is a compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-(Isopropylamino)-5-methylisoxazole can be represented as follows:

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O
  • Molecular Weight : 150.18 g/mol

This compound features an isoxazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that Mannich bases, including derivatives of isoxazoles, exhibit significant anticancer properties. A study highlighted the antiproliferative effects of various Mannich bases against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. Specifically, compounds similar to 4-(Isopropylamino)-5-methylisoxazole showed promising results with IC50_{50} values indicating effective cytotoxicity against these cell lines .

CompoundCell LineIC50_{50} (µg/mL)
4-(Isopropylamino)-5-methylisoxazoleHeLa< 2
4-(Isopropylamino)-5-methylisoxazoleHepG2< 2
4-(Isopropylamino)-5-methylisoxazoleA549< 2

This table summarizes the compound's effectiveness against various cancer cell lines, showcasing its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives have been documented extensively. In a study examining various amides derived from 5-amino-3-methyl-4-isoxazolocarboxylic acid, compounds similar to 4-(Isopropylamino)-5-methylisoxazole demonstrated significant anti-inflammatory effects. The presence of specific substituents on the isoxazole ring was correlated with enhanced activity .

Neuroprotective Effects

Neuroprotection is another area where isoxazole derivatives have shown promise. Research indicates that compounds with similar structures can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative conditions. The mechanism often involves the inhibition of inflammatory cytokines and modulation of oxidative stress pathways .

Case Studies

  • Antitumor Efficacy : A clinical study evaluated the efficacy of a series of Mannich bases against various tumor models. The results indicated that compounds with structural similarities to 4-(Isopropylamino)-5-methylisoxazole significantly reduced tumor growth in vivo, supporting their potential use in cancer therapy.
  • Inflammation Models : In animal models of inflammation, derivatives of isoxazoles were administered to assess their impact on cytokine production. Results showed a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a robust anti-inflammatory mechanism .

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